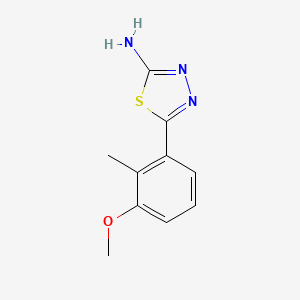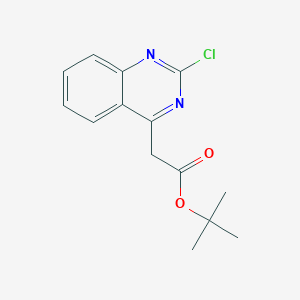![molecular formula C9H7BrClN3O2 B13705559 Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to the imidazo[1,5-c]pyrimidine ring. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives in the presence of a catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in various industries.
Wirkmechanismus
The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-c]pyrimidines: These are closely related compounds with variations in their functional groups and applications.
Uniqueness
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine atoms contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H7BrClN3O2 |
|---|---|
Molekulargewicht |
304.53 g/mol |
IUPAC-Name |
ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-7-5(10)3-12-9(11)14(7)4-13-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JWLGPRLARQSEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CN=C(N2C=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)

![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)


